molecular formula C21H14FNO4 B7430409 Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate

Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate

Cat. No. B7430409
M. Wt: 363.3 g/mol
InChI Key: MGKWMVBAMMRCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate, also known as MBFF, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. MBFF belongs to the class of benzofuran-2-carboxamide derivatives, which have shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has also been shown to bind to the adenosine A3 receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Advantages and Limitations for Lab Experiments

Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has several advantages for use in lab experiments, including its high purity and yield, and its potent activity in various biological assays. However, Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate also has some limitations, including its relatively high cost and limited availability. Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate is a synthetic compound, and its synthesis requires specialized equipment and expertise, which may limit its use in some laboratories.

Future Directions

The potential applications of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate in drug discovery and development are vast, and there are several future directions for research in this area. One direction is to further investigate the mechanism of action of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate, and to identify its specific targets in cells and tissues. Another direction is to explore the potential of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammatory disorders, and bacterial infections. Finally, future research could focus on the optimization of the synthesis of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate, to improve its yield and reduce its cost, making it more accessible to researchers in the scientific community.

Synthesis Methods

The synthesis of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate involves a multi-step process that starts with the preparation of 4-(2-fluoro-3-nitrophenyl)-1,3-dioxo-2-isoindolinecarboxylic acid. This intermediate is then converted into the corresponding acid chloride, which is reacted with 2-amino-5-fluorobenzoic acid to yield the target compound, Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate. The synthesis of Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has been reported in several scientific journals, and the procedure has been optimized to yield high purity and yield.

Scientific Research Applications

Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-bacterial activities. Methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl 4-(benzo[e][1]benzofuran-2-carbonylamino)-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO4/c1-26-21(25)13-6-8-17(16(22)10-13)23-20(24)19-11-15-14-5-3-2-4-12(14)7-9-18(15)27-19/h2-11H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKWMVBAMMRCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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